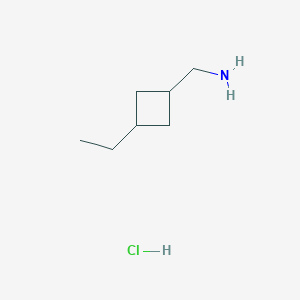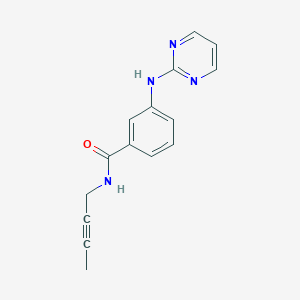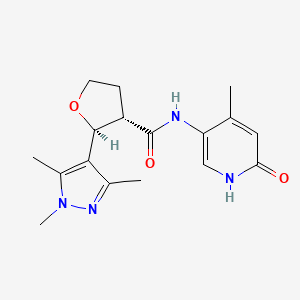![molecular formula C10H20ClN B7450896 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)
2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound is also known as spirocyclic amine and has a unique spirocyclic structure that makes it an attractive target for synthesis and study. In 5]octan-6-yl}ethan-1-amine hydrochloride.
Mechanism of Action
The mechanism of action of 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride is not well understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. This compound has been shown to bind to the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. It has also been shown to bind to the 5-HT3 receptor, which is a ligand-gated ion channel that mediates the effects of serotonin in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride are not well characterized, but it is believed to have anxiolytic and sedative effects. This compound has been shown to increase the activity of the GABA-A receptor, which leads to an increase in inhibitory neurotransmission in the brain. It has also been shown to decrease the activity of the 5-HT3 receptor, which leads to a decrease in the release of serotonin in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride in lab experiments is its unique spirocyclic structure, which makes it an attractive target for drug design and synthesis. This compound has also been shown to have potential applications in neuroscience research, particularly in the study of neurotransmitter receptors. However, one of the limitations of using this compound is its relatively low potency and selectivity, which may limit its usefulness as a tool for studying the structure-activity relationship of neurotransmitters and their receptors.
Future Directions
There are several future directions for the study of 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride. One of the major directions is the synthesis and study of spirocyclic compounds with improved potency and selectivity for neurotransmitter receptors. Another direction is the study of the biochemical and physiological effects of this compound in vivo, particularly in animal models of anxiety and depression. Additionally, the development of new methods for the synthesis of spirocyclic compounds may lead to the discovery of novel compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride involves the reaction of spirocyclic ketone with primary amine in the presence of a reducing agent. The spirocyclic ketone is prepared by the reaction of cyclopentadiene with dimethyl acetylenedicarboxylate, followed by a Diels-Alder reaction with maleic anhydride. The resulting spirocyclic ketone is then reduced to the corresponding alcohol using sodium borohydride. The primary amine is then added to the reaction mixture, and the resulting amine is purified by recrystallization to obtain 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride.
Scientific Research Applications
2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride has been studied extensively in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various spirocyclic compounds with potential biological activities. In drug discovery, spirocyclic compounds have gained significant attention due to their unique structural features, which make them attractive targets for drug design. In neuroscience research, 2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride has been used as a tool for studying the structure-activity relationship of neurotransmitters and their receptors.
properties
IUPAC Name |
2-spiro[2.5]octan-6-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-3-9-1-4-10(5-2-9)6-7-10;/h9H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBCRSDTWRSEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)



![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)

![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)

![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
